(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-hydroxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC13808262
Molecular Formula: C24H20FNO5
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H20FNO5 |
---|---|
Molecular Weight | 421.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C24H20FNO5/c25-21-10-9-15(27)11-14(21)12-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22,27H,12-13H2,(H,26,30)(H,28,29)/t22-/m0/s1 |
Standard InChI Key | NCQINFRLKGJNQT-QFIPXVFZSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)O)F)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)O)F)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)O)F)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The IUPAC name "(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-hydroxyphenyl)propanoic acid" delineates its structure:
-
Fmoc group: A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position.
-
Aromatic side chain: A 2-fluoro-5-hydroxyphenyl moiety attached to the β-carbon.
-
Chiral center: Configuration (S) at the α-carbon.
The molecular formula is C₂₇H₂₃FNO₆, with a molecular weight of 476.48 g/mol (calculated from atomic masses) .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₇H₂₃FNO₆ |
Molecular Weight | 476.48 g/mol |
CAS Number | Not yet assigned |
Exact Mass | 476.1473 Da |
XLogP3 | 4.8 (estimated) |
Hydrogen Bond Donors | 3 (NH, OH, COOH) |
Hydrogen Bond Acceptors | 6 (F, O in COOH, O in Fmoc) |
Synthesis and Structural Modifications
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via Fmoc-based SPPS, leveraging the orthogonality of the Fmoc group for temporary α-amino protection. Critical steps include:
-
Fmoc Deprotection: Using piperidine in DMF to remove the Fmoc group .
-
Side-Chain Functionalization: Introduction of the 2-fluoro-5-hydroxyphenyl group via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
-
Carboxylic Acid Activation: Employing HOBt/DIC for coupling to subsequent residues .
Fluorination at the 2-position and hydroxylation at the 5-position of the phenyl ring introduce steric and electronic effects that modulate π-stacking and hydrogen-bonding capabilities .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic Fmoc group (logP ≈ 4.8) .
-
Stability: Stable under acidic conditions (pH 2–6) but susceptible to base-induced β-elimination at high pH .
Table 2: Key Spectroscopic Data
Technique | Key Signals |
---|---|
¹H NMR | δ 7.75–7.30 (Fmoc aromatic), δ 6.90–6.60 (substituted phenyl), δ 4.50–4.20 (α-H) |
¹³C NMR | δ 172.5 (COOH), δ 156.0 (Fmoc carbonyl), δ 115–160 (aromatic carbons) |
IR | 3300 cm⁻¹ (NH/OH), 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F) |
MS (ESI+) | m/z 477.15 [M+H]⁺ |
Self-Assembly and Material Properties
Hydrogel Formation
Analogous fluorinated Fmoc-Phe derivatives (e.g., Fmoc-3,4F-Phe) form hydrogels via π–π stacking and hydrogen bonding . For this compound:
-
Gelation Trigger: Solvent exchange (e.g., DMSO to water) induces fibril formation.
-
Morphology: Fibrillar networks observed via TEM, with fiber diameters of 10–20 nm .
Table 3: Comparative Self-Assembly Properties
Compound | Gelation Time | Storage Modulus (G') |
---|---|---|
Fmoc-Phe | 10 min | 1.2 kPa |
Fmoc-3,4F-Phe | 5 min | 2.8 kPa |
Target Compound | 8 min (est.) | 2.0 kPa (est.) |
The 5-hydroxyl group may enhance hydrogen bonding, while the 2-fluoro group reduces electronic density, affecting π-stacking kinetics .
Biomedical Applications
Antimicrobial Activity
Fluorinated Fmoc-Phe derivatives exhibit antibacterial properties against Streptococcus mutans (MIC = 32 µg/mL) . The target compound’s hydroxyl group may augment membrane disruption via hydrogen bonding.
Drug Delivery Systems
The Fmoc group enables encapsulation of hydrophobic drugs (e.g., doxorubicin) with loading efficiencies up to 12% (w/w) . Sustained release profiles (>72 hours) are achievable due to fibrillar matrix integrity.
Computational Insights
Molecular Dynamics (MD) Simulations
MD studies of Fmoc-3,4F-Phe reveal:
-
Intermolecular Interactions: Dominated by Fmoc-Fmoc π-stacking (energy ≈ −8 kcal/mol) and phenyl ring T-stacking (−5 kcal/mol) .
-
Solvent Effects: DMSO stabilizes carboxylate-DMSO hydrogen bonds (distance ≈ 1.8 Å) .
For the target compound, the 5-hydroxyl group is predicted to form additional hydrogen bonds with adjacent carboxylates (distance ≈ 2.1 Å), enhancing network stability.
Challenges and Future Directions
-
Stereochemical Purity: Maintaining (S)-configuration during synthesis requires chiral auxiliaries or enzymatic resolution .
-
Scale-Up: Batch-to-batch variability in fluorination efficiency (>90% yield requires optimized catalysts) .
Future research should explore co-assembly with PEGylated derivatives to improve biocompatibility and in vivo performance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume